molecular formula C23H23NO5 B14927423 4-(4-hydroxy-3,5-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(4-hydroxy-3,5-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B14927423
M. Wt: 393.4 g/mol
InChI Key: AVKZXMJBVOUXAF-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound characterized by its unique structure, which includes a quinolinedione core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:

    Aromatic Substitution Reactions: Introduction of hydroxy and methoxy groups onto an aromatic ring.

    Cyclization Reactions: Formation of the quinolinedione core through intramolecular reactions.

    Hydrogenation: Reduction of double bonds to form the tetrahydro structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Hydrogenation of double bonds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated compounds.

Scientific Research Applications

4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The quinolinedione core can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE: Lacks the phenyl group, resulting in different chemical properties.

    4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-QUINOLINEDIONE: Does not have the tetrahydro structure, affecting its reactivity and stability.

Uniqueness

4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. Its tetrahydro structure provides stability, while the hydroxy and methoxy groups enhance its reactivity and potential biological activity.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

4-(4-hydroxy-3,5-dimethoxyphenyl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione

InChI

InChI=1S/C23H23NO5/c1-28-19-10-15(11-20(29-2)23(19)27)16-12-21(26)24-17-8-14(9-18(25)22(16)17)13-6-4-3-5-7-13/h3-7,10-11,14,16,27H,8-9,12H2,1-2H3,(H,24,26)

InChI Key

AVKZXMJBVOUXAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4

Origin of Product

United States

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